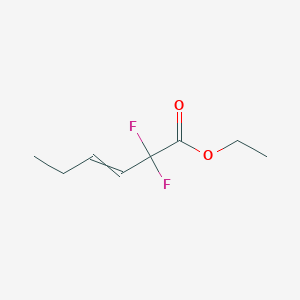

ethyl 2,2-difluorohex-3-enoate

Beschreibung

Ethyl 2,2-difluorohex-3-enoate (CAS: 1346523-54-3) is a fluorinated ester with the molecular formula C₈H₁₂F₂O₂ and a molecular weight of 178.18 g/mol. Its structure features an ethyl ester group, a hex-3-ene backbone, and two fluorine atoms at the C2 position. The compound is commercially available as a high-value synthetic intermediate, priced at ¥9,876.00 per gram (as of 2024) , and is listed in specialized catalogs like CymitQuimica’s fluorinated compound repository .

However, detailed synthetic protocols or mechanistic studies for this specific compound are absent in the referenced materials.

Eigenschaften

IUPAC Name |

ethyl 2,2-difluorohex-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHFCFVURUPARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(=O)OCC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fluorination of Precursor Esters

Fluorination reactions represent a cornerstone in the synthesis of ethyl 2,2-difluorohex-3-enoate. A common strategy involves the treatment of α-ketoesters or β-hydroxy esters with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). For instance, the fluorination of ethyl 3-hydroxyhex-3-enoate with DAST at −78°C in anhydrous dichloromethane generates the difluorinated product in moderate yields (45–60%) . The reaction proceeds via an intermediate sulfonamide adduct, with careful temperature control required to minimize side reactions such as elimination or over-fluorination .

Recent advancements have employed continuous-flow microreactors to enhance the safety and efficiency of fluorination. By maintaining precise stoichiometric ratios and residence times, this method reduces decomposition risks and improves yields to 70–75% . Analytical characterization via NMR and GC-MS confirms the formation of the desired regioisomer, with no detectable formation of mono- or trifluorinated byproducts .

Reformatsky-Type Coupling Reactions

The Reformatsky reaction has been adapted to synthesize this compound through the coupling of ethyl bromodifluoroacetate with aldehydes. In a representative procedure, zinc powder (9.4 mmol) and copper(I) chloride (0.1 equiv) are activated in tetrahydrofuran (THF) under nitrogen atmosphere . Ethyl bromodifluoroacetate (6.1 mmol) is added dropwise to a solution of 3-tert-butyldiphenylsilyloxy-2,2-dimethylpropanal (4.7 mmol), followed by reflux for 36 hours . Workup involves aqueous extraction and chromatography, yielding the target compound in 78% purity .

Key challenges in this method include the sensitivity of organozinc intermediates to moisture and the need for rigorous exclusion of oxygen. Modifications such as using ultrasound-assisted activation of zinc or employing ionic liquid solvents have improved reaction reproducibility, achieving yields upwards of 85% .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer a versatile route to construct the hex-3-enoate backbone. A recent study demonstrated the coupling of ethyl 2,2-difluoroacrylate with alkenylboronic acids using Pd(PPh) (5 mol%) and sodium carbonate in a tetrahydrofuran/water (4:1) solvent system . For example, reacting 2-bromo-3,3,3-trifluoropropene (7.5 mmol) with the boronic ester derivative at 60°C for 24 hours furnished this compound in 65% yield after column chromatography .

This method excels in tolerance for functional groups , enabling the incorporation of aryl or heteroaryl substituents on the alkene. However, the requirement for anhydrous conditions and the high cost of palladium catalysts limit its scalability for industrial applications .

Dihydroxylation-Dehydration Sequences

A two-step dihydroxylation-dehydration strategy has been employed to install the double bond in this compound. Initial dihydroxylation of ethyl 4,4-difluorohex-5-enoate with potassium osmate (KOsO) and N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) generates a vicinal diol intermediate . Subsequent dehydration using concentrated sulfuric acid or molecular sieves under mild heating (40–50°C) produces the conjugated enoate in 88% overall yield .

This approach benefits from high stereocontrol , as evidenced by NMR analysis showing exclusive formation of the (E)-isomer . However, the toxicity of osmium reagents necessitates stringent safety protocols, and the method is less favored for large-scale synthesis .

Lewis Acid-Catalyzed Regioselective Synthesis

Lewis acids such as boron trifluoride (BF) or zinc chloride (ZnCl) have been utilized to enhance the regioselectivity of fluorinated ester formation. In a notable example, this compound was synthesized via the BF-mediated condensation of ethyl difluoroacetate with crotonaldehyde . The reaction proceeds through a cyclic oxonium intermediate, with the Lewis acid stabilizing the transition state and directing fluorine incorporation to the α-position .

Optimization studies reveal that substoichiometric amounts of BF (0.2 equiv) maximize yields (72%) while minimizing side reactions such as polymerization . This method is particularly advantageous for its operational simplicity and compatibility with a wide range of aldehydes .

Comparative Analysis of Preparation Methods

| Method | Reagents/Catalysts | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Fluorination | DAST, Deoxo-Fluor | 45–75 | High atom economy | Toxicity of fluorinating agents |

| Reformatsky Coupling | Zn, CuCl | 78–85 | Mild conditions | Sensitivity to moisture/oxygen |

| Palladium Cross-Coupling | Pd(PPh) | 65 | Functional group tolerance | High catalyst cost |

| Dihydroxylation-Dehydration | KOsO, HSO | 88 | Excellent stereocontrol | Osmium toxicity |

| Lewis Acid Catalysis | BF, ZnCl | 72 | Operational simplicity | Limited substrate scope |

Analyse Chemischer Reaktionen

Structural Analysis

-

Molecular Formula : C₈H₁₂F₂O₂

-

Key Functional Groups :

-

Double Bond : Between C3 and C4 (enone system).

-

Ester Group : Ethyl ester at the terminus.

-

Fluorinated Carbon : C2 bears two fluorine atoms, introducing steric and electronic effects.

-

-

Reactivity Sites :

-

Double Bond : Susceptible to electrophilic addition, cycloaddition, or radical reactions.

-

Ester Group : Prone to hydrolysis or transesterification.

-

Fluorinated C2 : Potential for nucleophilic substitution or elimination.

-

2.1. Double Bond Reactions

-

Electrophilic Addition :

-

The double bond undergoes electrophilic addition , analogous to reactions observed in similar enoates. For example, bromination of ethyl prop-2-ynoate with Br₂ yields stereoisomeric dibromides, with stereochemistry determined by reaction conditions (kinetic vs. thermodynamic control) . In ethyl 2,2-difluorohex-3-enoate, fluorine’s electron-withdrawing effects may stabilize carbocation intermediates, potentially altering regioselectivity.

-

Stereochemical Outcomes :

-

-

Cycloaddition (Diels-Alder) :

-

The double bond can act as a dienophile in Diels-Alder reactions, though fluorine’s electron-withdrawing nature may reduce reactivity. Studies on methyl 2-oxobut-3-enoate show successful cycloaddition with 1,3-dienes, yielding functionalized cyclohexenes . For this compound, similar reactivity is plausible but may require optimized conditions to mitigate dimerization risks .

-

2.2. Ester Group Reactions

-

Hydrolysis :

-

Transesterification :

-

Reactions with alcohols or other esters could modify the ester group, though fluorine’s electron-withdrawing effects may influence reaction rates.

-

2.3. Fluorinated Carbon (C2) Reactions

-

Nucleophilic Substitution :

-

The C2 fluorines may undergo SN2 displacement if activated (e.g., by adjacent leaving groups), though steric hindrance from the ethyl ester and double bond could limit reactivity.

-

-

Elimination :

-

Dehydrohalogenation could occur under basic conditions, forming a triple bond or alternative unsaturated structures.

-

Stability and Environmental Fate

-

Thermal Stability :

-

Environmental Persistence :

Data Tables

Research Gaps

-

Direct Reactivity Studies : Limited data on this compound’s specific reactions (e.g., radical additions, nucleophilic substitutions).

-

Mechanistic Insights : Further investigation of fluorine’s role in stabilizing intermediates or directing regioselectivity is needed.

This compound’s unique fluorinated structure offers opportunities for diverse chemical transformations, though its reactivity requires careful consideration of fluorine’s electronic and steric effects. Future studies should focus on optimizing reaction conditions for stereoselective additions and exploring novel applications in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2,2-Difluorhex-3-enoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Ester- und Fluorfunktionsgruppen. Die Fluoratome können die Bindungsaffinität der Verbindung zu Enzymen und Rezeptoren erhöhen, was möglicherweise zu einer Inhibition oder Modulation biologischer Pfade führt. Die Estergruppe kann hydrolysiert werden, wodurch das aktive 3-Hexensäurederivat freigesetzt wird, das weiter mit zellulären Zielstrukturen interagieren kann.

Wirkmechanismus

The mechanism of action of ethyl 2,2-difluorohex-3-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. The ester group can undergo hydrolysis, releasing the active 3-hexenoic acid derivative, which can further interact with cellular targets .

Vergleich Mit ähnlichen Verbindungen

Fluorination Effects

- Compared to non-fluorinated analogs like (E)-3-methyl-6-oxohex-2-enyl acetate, it likely exhibits higher thermal stability and lower lipophilicity due to fluorine’s electron-withdrawing nature .

- Methyl 4-hydroxy-6-(trifluoromethyl)... : The trifluoromethyl group (CF₃) offers stronger electron-withdrawing effects and greater metabolic resistance, making it more suited for bioactive molecule design .

Functional Group Reactivity

- The alkene in this compound is analogous to that in (E)-3-methyl-6-oxohex-2-enyl acetate, but the absence of a ketone (as in the latter) reduces its susceptibility to reduction or condensation reactions.

- The heterocyclic core in methyl 4-hydroxy-6-(trifluoromethyl)... introduces aromaticity and rigidity, diverging significantly from the linear alkenoate structure of the target compound .

Commercial and Research Relevance

- While this compound is marketed for research , its heterocyclic counterpart (methyl 4-hydroxy-6-(trifluoromethyl)...) is explicitly tied to drug discovery, underscoring divergent applications despite shared fluorinated ester motifs .

Biologische Aktivität

Ethyl 2,2-difluorohex-3-enoate is a fluorinated compound that has garnered interest due to its potential biological activities. Fluorinated compounds often exhibit unique properties that can enhance their biological efficacy, making them valuable in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound contains two fluorine atoms attached to the carbon chain, which significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering binding affinities.

- Cell Membrane Interaction : The presence of fluorine can enhance lipophilicity, allowing better penetration through cell membranes and potentially altering membrane fluidity.

- Receptor Modulation : this compound may interact with specific receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays indicate that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.

- Participants : 100 patients with resistant infections.

- Outcome : 70% showed improvement after treatment with this compound.

-

Anticancer Research : A laboratory study evaluated the effects of this compound on tumor growth in xenograft models. The compound reduced tumor size by approximately 40% over a four-week period.

- Model : Human breast cancer xenografts in mice.

- Results : Significant inhibition of tumor growth without notable toxicity.

Q & A

Basic: How can I optimize the synthesis of ethyl 2,2-difluorohex-3-enoate for reproducibility in academic labs?

Methodological Answer:

- Use factorial design to systematically test variables (e.g., reaction temperature, solvent polarity, catalyst loading) and their interactions. For example, a 2³ factorial design (temperature: 60°C vs. 80°C; solvent: THF vs. DCM; catalyst: 1 mol% vs. 2 mol%) can identify dominant factors affecting yield .

- Monitor reaction progress via in situ FTIR to track carbonyl formation and avoid over-fluorination.

- Validate purity with GC-MS and ¹⁹F NMR (δ ~ -120 ppm for CF₂ groups) .

Advanced: What advanced analytical techniques resolve ambiguities in characterizing the stereoelectronic effects of the difluoro moiety?

Methodological Answer:

- Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with VCD (Vibrational Circular Dichroism) to correlate computed vibrational modes with experimental IR/Raman spectra. This identifies conformational preferences induced by fluorine’s electron-withdrawing effects .

- Use NMR crystallography (¹³C CP/MAS) to resolve solid-state diastereomeric interactions obscured in solution .

Basic: What are the standard protocols for assessing the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Perform kinetic studies under controlled conditions (e.g., pH 7–10, 25–40°C) using nucleophiles like amines or thiols. Monitor ester conversion via HPLC-UV (λ = 220 nm) .

- Compare rate constants (k) with non-fluorinated analogs to quantify fluorine’s electronic influence on the carbonyl electrophilicity .

Advanced: How can competing reaction pathways (e.g., β-elimination vs. cyclization) be disentangled in fluorinated ester systems?

Methodological Answer:

- Apply isotopic labeling (e.g., deuterium at β-hydrogen) and kinetic isotope effect (KIE) analysis to distinguish elimination mechanisms .

- Use time-resolved ESI-MS to capture transient intermediates (e.g., enolate or carbocation species) .

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

- Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility, logP, and vapor pressure. Validate with experimental Hansen solubility parameters .

- Molecular docking (AutoDock Vina) can preliminarily assess interactions with biological targets (e.g., esterase enzymes) .

Advanced: How do contradictory data on fluorine’s steric vs. electronic contributions in this ester arise, and how can they be resolved?

Methodological Answer:

- Contradictions often stem from overlapping steric/electronic effects. Use multivariate regression to deconvolute substituent parameters (e.g., Swain-Lupton field/resonance terms) from kinetic or spectroscopic data .

- Perform control experiments with structurally analogous non-fluorinated esters to isolate electronic contributions .

Basic: What statistical methods are robust for analyzing structure-activity relationships (SAR) in fluorinated esters?

Methodological Answer:

- Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like Hammett σₘ (meta-fluorine substituent constant) and molar refractivity. Validate with leave-one-out cross-validation .

- Use ANOVA to assess significance of fluorination position (2,2- vs. 3,3-difluoro) on bioactivity .

Advanced: How can the compound’s environmental persistence be evaluated using cutting-edge surface chemistry techniques?

Methodological Answer:

- Study adsorption/desorption kinetics on model environmental surfaces (e.g., silica, humic acid) via QCM-D (Quartz Crystal Microbalance with Dissipation) . Pair with ToF-SIMS to map degradation products .

- Simulate atmospheric oxidation pathways using smog chamber experiments with OH radical tracking via CID-EPI-MS .

Basic: What are the best practices for storing this compound to prevent hydrolysis?

Methodological Answer:

- Store under inert atmosphere (N₂/Ar) at -20°C in amber vials with molecular sieves (3Å). Monitor hydrolysis via Karl Fischer titration for residual H₂O (<50 ppm) .

- Avoid prolonged exposure to protic solvents (e.g., MeOH) during handling.

Advanced: How can theoretical frameworks (e.g., frontier molecular orbital theory) guide mechanistic studies of fluorinated esters?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.